molecular formula C11H7NO4 B14697960 (Furan-2-yl)(4-nitrophenyl)methanone CAS No. 21494-08-6

(Furan-2-yl)(4-nitrophenyl)methanone

Cat. No.: B14697960
CAS No.: 21494-08-6
M. Wt: 217.18 g/mol
InChI Key: XDXAWSNVLFTMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Furan-2-yl)(4-nitrophenyl)methanone is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring and a nitrophenyl group, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-yl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting furan with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Furan-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as bromine (Br2) or chlorinating agents under mild conditions.

Major Products Formed:

Scientific Research Applications

(Furan-2-yl)(4-nitrophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Furan-2-yl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The furan ring can also participate in electron transfer reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    (Furan-2-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    (Furan-2-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a nitro group.

    (Furan-2-yl)(4-methoxyphenyl)methanone: Contains a methoxy group instead of a nitro group.

Uniqueness: (Furan-2-yl)(4-nitrophenyl)methanone is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the furan ring provides a versatile platform for further chemical modifications .

Properties

CAS No.

21494-08-6

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

furan-2-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C11H7NO4/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H

InChI Key

XDXAWSNVLFTMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.